molecular formula C10H9NO6S2 B089916 2-Amino-4,8-naphthalenedisulfonic acid CAS No. 131-27-1

2-Amino-4,8-naphthalenedisulfonic acid

Cat. No. B089916
CAS RN: 131-27-1
M. Wt: 303.3 g/mol
InChI Key: MTJGVAJYTOXFJH-UHFFFAOYSA-N
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Description

2-Amino-4,8-naphthalenedisulfonic acid is a compound that is structurally related to the compounds discussed in the provided papers. Although the papers focus on different but similar compounds, namely 5-amino-2-naphthalenesulfonic acid and 8-amino-2-naphthalenesulfonic acid, they offer insights into the chemical behavior of sulfonate-aminium group zwitterions, which are likely to be relevant to 2-Amino-4,8-naphthalenedisulfonic acid as well.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-Amino-4,8-naphthalenedisulfonic acid can be inferred to some extent from the related compounds. The crystal structure of 5-amino-2-naphthalenesulfonic acid shows a zwitterionic form with intermolecular hydrogen-bonding interactions, which contribute to a three-dimensional framework polymer structure . Similarly, 8-amino-2-naphthalenesulfonic acid monohydrate also exhibits a zwitterionic form with hydrogen-bonding interactions that form chains extending down the unit cell . These structural features are likely to be present in 2-Amino-4,8-naphthalenedisulfonic acid as well, contributing to its solid-state structure and properties.

Chemical Reactions Analysis

The chemical reactivity of 2-Amino-4,8-naphthalenedisulfonic acid can be speculated based on the behavior of related compounds. The presence of amino and sulfonate groups typically allows for various interactions and reactions, such as hydrogen bonding and potential for further chemical modifications. The zwitterionic nature of the compounds studied suggests that 2-Amino-4,8-naphthalenedisulfonic acid may also engage in similar intermolecular interactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-4,8-naphthalenedisulfonic acid are not directly reported in the provided papers, the properties of related compounds can provide some insights. The zwitterionic nature of these compounds suggests that they may have high solubility in water and could form stable crystalline structures due to extensive hydrogen bonding . The presence of sulfonate groups typically confers acidity to these compounds, and the amino groups can act as hydrogen bond donors, influencing their solubility and reactivity.

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . Wear protective gloves/protective clothing/eye protection/face protection/hearing protection .

properties

IUPAC Name

3-aminonaphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJGVAJYTOXFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059616
Record name 1,5-Naphthalenedisulfonic acid, 3-amino-
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,5-Naphthalenedisulfonic acid, 3-amino-
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Product Name

2-Amino-4,8-naphthalenedisulfonic acid

CAS RN

131-27-1
Record name 2-Naphthylamine-4,8-disulfonic acid
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Record name 3-Amino-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-
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Record name 3-aminonaphthalene-1,5-disulphonic acid
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Record name 3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 20.6 parts of the magnesium salt of 3-nitronaphthalene-1,5-disulphonic acid and 5.5 parts of sulphuric acid in 160 parts of water is reacted with 20.4 parts of sodium formate and 1.24 parts (dry weight) of 3% palladium-on-carbon catalyst according to the procedure of Example 1. After 22 hours a further 10 parts of sodium formate are added and stirring under reflux is continued for an additional period of 20 hours. The mixture is cooled and filtered and the filter cake is washed with dilute sulphuric acid until only the catalyst remains on the filter. Analysis of the combined filtrates by ultraviolet spectroscopy and by titration of an aliquot with sodium nitrite solution indicates that the theoretical yield (17.6 parts) of 3-aminonaphthalene-1,5-disulphonic acid has been formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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